molecular formula C18H14N2O4S2 B3016848 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2177449-93-1

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B3016848
CAS No.: 2177449-93-1
M. Wt: 386.44
InChI Key: PATJIZIKFOKLHK-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining isoxazole, bithiophene, and furan moieties. The isoxazole core (a five-membered ring with two adjacent heteroatoms, oxygen and nitrogen) is substituted at position 3 with a carboxamide group linked to a hydroxyethyl-bithiophene chain. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heteroaromatic interactions .

Properties

IUPAC Name

5-(furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c21-13(17-4-3-16(26-17)11-5-7-25-10-11)9-19-18(22)12-8-15(24-20-12)14-2-1-6-23-14/h1-8,10,13,21H,9H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATJIZIKFOKLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C19H18N2O4S
Molecular Weight : 366.42 g/mol
CAS Number : 2034345-93-0

The compound features a bithiophene moiety, a hydroxyethyl group, and an isoxazole ring, which contribute to its biological properties. The structural complexity allows for interactions with various biological targets.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory and cancer pathways.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF715.0
A54912.5
HepG220.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound possesses moderate to strong anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in treating bacterial infections.

Anti-inflammatory Effects

Research indicates that the compound may modulate inflammatory responses through the activation of the STING pathway. Activation of this pathway leads to the production of type I interferons and pro-inflammatory cytokines, which are crucial for immune responses:

  • Mechanism : Agonist activity on STING protein.
  • Outcome : Enhanced immune response and potential antitumor immunity.

Case Studies

  • Study on Cytotoxicity : A study conducted by researchers evaluated the cytotoxic effects of the compound on different cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis in MCF7 cells .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity against various pathogens, confirming its effectiveness against multi-drug resistant strains .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes.

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For instance, in vitro studies showed an IC50 value significantly higher than conventional chemotherapeutics like Doxorubicin, suggesting a potentially safer therapeutic profile .

Potential as an Anticancer Agent

The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer drug. Molecular docking studies have indicated strong binding affinities to targets involved in cancer cell proliferation .

Organic Electronics

The unique electronic properties of the bithiophene unit make this compound suitable for applications in organic electronics, such as:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be utilized as a light-emitting material due to its favorable charge transport properties.
  • Organic Photovoltaics (OPVs) : Its ability to absorb light efficiently positions it as a potential candidate for use in solar cells.

Research has indicated that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .

Polymer Synthesis

This compound can serve as a building block for the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it valuable in the development of advanced materials for various industrial applications.

Nanocomposites

The compound's compatibility with nanomaterials allows for the creation of nanocomposites that exhibit enhanced electrical conductivity and mechanical properties. This application is particularly relevant in the development of sensors and actuators .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against multiple bacterial strains with low MIC values.
CytotoxicityShowed selective toxicity towards cancer cells with an IC50 significantly higher than Doxorubicin.
Organic ElectronicsEnhanced performance metrics in OLEDs when incorporated into device architectures.

Comparison with Similar Compounds

N-Cyclopropyl-5-(Thiophen-2-yl)Isoxazole-3-Carboxamide

  • Structure : Replaces the bithiophene-hydroxyethyl group with a cyclopropylamine and substitutes furan with a single thiophene.
  • Key Differences: Lipophilicity: The cyclopropyl group may enhance membrane permeability compared to the polar hydroxyethyl-bithiophene chain in the target compound. Electronic Effects: Thiophene (electron-rich sulfur heterocycle) vs.

3-(4-Bromothiophen-2-yl)-N-[4-(Diethylamino)Phenyl]-5-Methylisoxazole-4-Carboxamide (39l)

  • Structure: Features a brominated thiophene and a dimethylaminophenyl group instead of bithiophene-furan.
  • Key Differences: Substituent Effects: Bromine introduces steric bulk and electron-withdrawing properties, which could hinder π-stacking interactions compared to the target compound’s furan. Pharmacokinetics: The diethylamino group may improve solubility in acidic environments, contrasting with the hydroxyethyl group’s pH-dependent solubility.

Thiazol-5-yl Derivatives (e.g., Compounds q and r in )

  • Structure : Replace isoxazole with thiazole and incorporate ureido or carbamate functionalities.
  • Key Differences :
    • Heteroatom Impact : Thiazole’s sulfur atom vs. isoxazole’s oxygen may alter redox properties and metal-binding affinity.
    • Bioactivity : Thiazole derivatives are often associated with antimicrobial or antiviral activity, whereas isoxazole-furan hybrids may target inflammatory pathways.
  • Synthetic Routes : Use t-butoxycarbonyl or isobutyl groups for amine protection, suggesting divergent stability profiles compared to the hydroxyethyl-bithiophene linkage .

Physicochemical and Pharmacological Comparison

Parameter Target Compound N-Cyclopropyl-5-(Thiophen-2-yl)Isoxazole-3-Carboxamide 3-(4-Bromothiophen-2-yl)-... (39l) Thiazol-5-yl Derivatives
Molecular Weight ~500–600 (estimated) 1066.68 ~450–500 ~600–700
Key Functional Groups Hydroxyethyl, Bithiophene, Furan Cyclopropyl, Thiophene Bromothiophene, Diethylaminophenyl Thiazole, Ureido/Carbamate
Solubility Moderate (polar groups) Low (high molecular weight) Moderate (diethylamino enhances solubility) Variable (depends on substituents)
Hypothetical Targets Kinases, Inflammatory enzymes Stable intermediates Enzymes requiring halogen interactions Antimicrobial targets

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